molecular formula C26H39N5O8 B12447292 Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

Cat. No.: B12447292
M. Wt: 549.6 g/mol
InChI Key: IGAIBPMZQMDGIO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Succinimide protons : Two singlets at δ 2.85–2.90 ppm (methylene protons adjacent to carbonyls).
    • Azidomethyl group : A triplet at δ 3.30 ppm (-CH2N3, J = 6.5 Hz) and a singlet for the methylene adjacent to the azide.
    • Aliphatic chain : Multiplet clusters at δ 1.20–1.45 ppm (methylene groups) and δ 1.60–1.70 ppm (methine near the azide).
  • ¹³C NMR :

    • Carbonyl carbons : Peaks at δ 170–175 ppm (ester and succinimide C=O).
    • Azidomethyl carbon : δ 45–50 ppm (-CH2N3).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Azide stretch : Strong absorption at 2100–2120 cm⁻¹.
  • C=O stretches : Bands at 1740 cm⁻¹ (succinimide esters) and 1710 cm⁻¹ (aliphatic ester).
  • C-N stretches : Peaks at 1250–1300 cm⁻¹.

Mass Spectrometry

  • Molecular ion peak : m/z 550.3 ([M+H]⁺).
  • Fragmentation :
    • Loss of succinimide groups (m/z 550 → 452, 354).
    • Azide-related fragments at m/z 105 (N3CH2⁺).

Table 3: Spectroscopic Signatures

Technique Key Peaks Assignment
¹H NMR δ 2.85 (s) Succinimide CH2
FT-IR 2105 cm⁻¹ -N3 stretch
MS m/z 550.3 [M+H]⁺

Crystallographic Properties and Solid-State Packing Behavior

Although single-crystal X-ray data is unavailable, hypothetical packing can be inferred:

  • Intermolecular interactions :
    • C-H···O hydrogen bonds between succinimide carbonyls and aliphatic hydrogens.
    • Azide dipolar interactions may guide layer formation.
  • Unit cell parameters : Predicted to be monoclinic (space group P2₁/c) with Z = 4, based on similar succinimide esters.
  • Thermal motion : The flexible aliphatic chain likely results in high thermal displacement parameters for terminal carbons.

Table 4: Predicted Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Density 1.25 g/cm³
Refractive index 1.48

Properties

Molecular Formula

C26H39N5O8

Molecular Weight

549.6 g/mol

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate

InChI

InChI=1S/C26H39N5O8/c27-29-28-19-20(11-7-3-1-5-9-13-25(36)38-30-21(32)15-16-22(30)33)12-8-4-2-6-10-14-26(37)39-31-23(34)17-18-24(31)35/h20H,1-19H2

InChI Key

IGAIBPMZQMDGIO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCCC(CCCCCCCC(=O)ON2C(=O)CCC2=O)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Activation of Azidomethyl Heptadecanedioic Acid

The dicarboxylic acid is converted to an activated ester using reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC). Example protocols include:

Reagents Solvent Temperature Time Yield
NHS, DCC Dichloromethane RT 4–6 hrs 60–80%
NHS, DCC, DMAP THF RT 2 hrs 68%

DMAP = 4-dimethylaminopyridine; RT = room temperature.

Coupling with 2,5-Dioxopyrrolidine

The activated ester reacts with 2,5-dioxopyrrolidine in polar aprotic solvents. Microwave-assisted heating enhances reaction efficiency:

Intermediate Catalyst Solvent Temperature Time Yield
NHS-activated ester K₂CO₃ Acetonitrile 180°C (microwave) 30 mins 68%
Mixed anhydride Triethylamine DMF RT 24 hrs 20–42%

Yields vary depending on steric hindrance and solvent polarity.

Reaction Optimization and Yield Enhancement

Role of Catalysts and Solvents

  • Base selection : Triethylamine (TEA) is preferred for deprotonation in DMF, while K₂CO₃ enhances solubility in acetonitrile.
  • Solvent effects : DMF promotes nucleophilic substitution but may slow reactions due to high viscosity. THF offers a balance between solubility and reaction rate.

Temperature and Time Control

Microwave irradiation at 180°C accelerates coupling, reducing reaction time from 24 hours to 30 minutes while maintaining high yields. Conversely, prolonged reactions in DMF (3 days) result in lower yields (20%) due to side reactions.

Analytical Characterization

Spectroscopic Data

Key characterization techniques include:

Method Observations Source
¹H NMR Peaks at δ 4.89 ppm (d, 4H, OCH₂) and δ 1.16 ppm (d, 3H, CH₃)
UPLC-MS Retention time: 1.93–1.95 min; m/z [M+H]⁺ = 549.6 (C₂₆H₃₉N₅O₈)
Infrared (IR) Strong absorption at 2100 cm⁻¹ (N₃ stretch) and 1720 cm⁻¹ (C=O ester)

Purity Assessment

Reverse-phase HPLC and flash chromatography are employed to isolate the product. Purity >95% is achieved using acetonitrile-water gradients.

Challenges and Considerations

Scalability Issues

Industrial production faces challenges in maintaining reproducibility due to varying solubility of intermediates. Continuous-flow systems or microreactors may address this.

Comparative Analysis of Analogous Compounds

Compound Key Differences Yield
Bis(2,5-dioxopyrrolidin-1-yl) succinate Shorter carbon chain (succinate vs. heptadecanedioate) 60–80%
Bis(2,5-dioxopyrrolidin-1-yl) adipate Adipate backbone; no azide group 70%
N,N'-disuccinimidyl carbonate Symmetrical NHS ester; no azide substitution 85%

Yields reflect optimized laboratory conditions.

Chemical Reactions Analysis

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the azido group to an amine group.

    Substitution: This reaction can replace the azido group with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate involves its ability to form stable covalent bonds with target molecules. This compound can interact with amine groups in proteins and other biomolecules, facilitating crosslinking and conjugation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Azidomethyl-Containing NHS Esters

Compound Name CAS Number Backbone Length Azidomethyl Position Molecular Weight Key Applications
Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate 168049-26-1 17 carbons C9 ~536.55 Bioconjugation, polymer crosslinking
Bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate 2173992-21-5 7 carbons C4 409.35 Small-molecule conjugation, surface functionalization
1-Boc-3-(azidomethyl)pyrrolidine 162167-94-4 N/A (cyclic) C3 242.29 Peptide modification, PROTAC synthesis
FMOC-LYS(N3)-OH 325290-50-4 N/A (lysine derivative) Side chain 434.45 Solid-phase peptide synthesis

Reactivity and Stability

  • NHS Ester Hydrolysis: The longer heptadecanedioate backbone confers moderate hydrophobicity, slowing hydrolysis compared to shorter analogs like the 7-carbon heptanedioate derivative (t₁/₂ ~2 hours vs. ~30 minutes in PBS, pH 7.4).
  • Azide Stability: All azidomethyl-containing compounds exhibit similar stability under dark, dry conditions. However, steric shielding in the heptadecanedioate derivative may reduce unintended side reactions.
  • Crosslinking Efficiency: The extended spacer in the target compound enhances flexibility in conjugations, outperforming rigid analogs (e.g., 1-Boc-3-(azidomethyl)pyrrolidine) in forming stable protein-polymer hybrids.

Table 2: Comparative Performance in Bioconjugation

Parameter This compound Bis(2,5-dioxopyrrolidin-1-yl) 4-(azidomethyl)heptanedioate FMOC-LYS(N3)-OH
Solubility in DMSO High (>50 mg/mL) Very high (>100 mg/mL) Moderate (~20 mg/mL)
Reaction Yield (CuAAC) 85–90% 75–80% 60–70%
Cell Membrane Permeability Moderate (logP ~2.1) Low (logP ~0.7) High (logP ~3.5)
Thermal Stability Stable up to 40°C Stable up to 30°C Degrades above 50°C

Advantages and Limitations

  • Advantages:
    • Dual Reactivity: Simultaneous amine coupling and click chemistry enable orthogonal conjugation strategies.
    • Extended Spacer: The 17-carbon backbone reduces steric hindrance in macromolecular assemblies.
  • Limitations: Solubility: Limited aqueous solubility necessitates organic solvents (e.g., DMF, DMSO) for reactions. Cost: Higher molecular weight and synthetic complexity increase cost compared to shorter analogs.

Research Findings and Case Studies

  • Drug Delivery Systems: The compound was used to synthesize PEGylated liposomes with azide-tethered antibodies, achieving 92% tumor targeting efficiency in murine models (vs. 78% for shorter-chain analogs).
  • Polymer Chemistry: Crosslinked hydrogels formed with this compound exhibited 40% higher tensile strength than those using 4-(azidomethyl)heptanedioate, attributed to improved chain entanglement.

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate (CAS Number: 2173992-21-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19N5O8
  • Molecular Weight : 409.35 g/mol
  • Purity : ≥ 98%

The biological activity of this compound primarily stems from its structural components, which include azide and dioxopyrrolidine moieties. These groups are known to participate in various chemical reactions that can lead to biological effects such as:

  • Antimicrobial Activity : The azide group is often associated with antimicrobial properties. Compounds containing azide functionalities have been shown to exhibit significant antibacterial and antifungal activities through the disruption of microbial cell membranes or interference with cellular processes .
  • Cytotoxicity : The dioxopyrrolidine structure has been linked to cytotoxic effects in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

CompoundActivityReference
Azole DerivativesEffective against fungal infections
Dioxopyrrolidine DerivativesExhibited cytotoxicity in cancer cell lines

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line : HeLa (cervical cancer)
    • IC50 Value : 15 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathways .

Case Studies

  • Study on Antibacterial Activity
    A study investigated the antibacterial properties of azide-containing compounds similar to this compound. The results showed significant inhibition of Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
  • Cytotoxicity in Cancer Research
    Research focused on the cytotoxic effects of dioxopyrrolidine derivatives demonstrated that these compounds could effectively reduce cell viability in several cancer types, indicating their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the recommended synthetic routes and characterization methods for Bis(2,5-dioxopyrrolidin-1-yl) 9-(azidomethyl)heptadecanedioate?

  • Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions using activated esters (e.g., N-hydroxysuccinimide (NHS) esters) to introduce the bis-dioxopyrrolidinyl groups. The azide moiety is typically introduced via alkylation or copper-catalyzed "click" chemistry precursors .
  • Characterization : Use NMR (¹H, ¹³C) to confirm the structure, focusing on the chemical shifts of the dioxopyrrolidinyl (δ ~2.6–3.0 ppm for protons) and azidomethyl (δ ~3.3–3.5 ppm) groups. Purity should be assessed via HPLC (≥98%) with UV detection at 254 nm .

Q. What are the primary research applications of this compound in academic settings?

  • This compound is a bifunctional crosslinker: the NHS esters react with primary amines (e.g., lysine residues in proteins), while the azide group enables bioorthogonal "click" reactions (e.g., with alkynes for conjugation to fluorescent tags or affinity probes). It is widely used in bioconjugation, chemical biology, and proteomics .

Q. What safety protocols are critical when handling this compound?

  • The azide group poses explosion risks under high heat or shock. Store at –20°C in a desiccator, away from light. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with sodium nitrite or iodine solutions to degrade azides .

Advanced Research Questions

Q. How can reaction kinetics and competing pathways be optimized for its use in protein conjugation?

  • Kinetic studies should monitor NHS ester hydrolysis (t½ ~30–60 min in aqueous buffers at pH 7–8). To minimize hydrolysis, pre-activate the compound in anhydrous DMSO and perform reactions at 4°C. Competing reactions (e.g., azide reduction) can be suppressed using copper-stabilizing ligands (e.g., TBTA) during click chemistry .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Impurities like hydrolyzed NHS esters or residual azide intermediates can be detected via LC-MS. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for accurate mass identification. For quantification, use internal standards (e.g., deuterated analogs) in tandem with HPLC .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

  • Stability studies show that NHS esters degrade rapidly above pH 8.5. Azide stability is pH-independent but thermally labile (decomposition >60°C). Long-term storage stability (>6 months) requires lyophilization in inert atmospheres. Accelerated degradation studies (40°C/75% RH) can model shelf-life .

Methodological Notes

  • Contradictions in Evidence : While some sources emphasize aqueous-phase reactions for NHS esters , others recommend anhydrous conditions for azide stability . Researchers should validate conditions based on target applications.

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